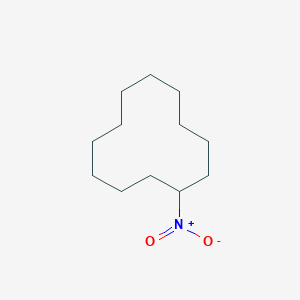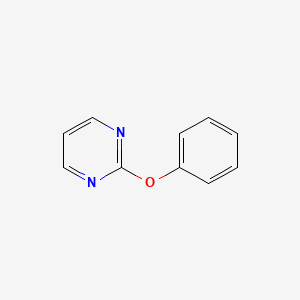
2-Thienylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thienylzinc bromide is an organozinc compound with the molecular formula C4H3BrSZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Métodos De Preparación
2-Thienylzinc bromide can be synthesized through the reaction of 2-bromothiophene with zinc in the presence of a catalyst. One common method involves the use of 2,2′-bipyridyldibromonickel(II) as a catalyst and magnesium as a sacrificial anode. The reaction proceeds through the formation of thienylzinc bromides in situ, which can then be used in further reactions . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
2-Thienylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Cross-Coupling Reactions: It is commonly used in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium or nickel catalysts, and the major products formed are often biaryl compounds or other complex organic molecules .
Aplicaciones Científicas De Investigación
2-Thienylzinc bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Thienylzinc bromide primarily involves its role as a nucleophile in chemical reactions. It participates in the formation of carbon-carbon bonds through processes such as oxidative addition, transmetallation, and reductive elimination. These steps are facilitated by transition metal catalysts, which help to stabilize the reactive intermediates and drive the reaction to completion .
Comparación Con Compuestos Similares
2-Thienylzinc bromide can be compared with other organozinc compounds such as:
- 2-Adamantylzinc bromide
- 2-Cyanoethylzinc bromide
- 2-Pyridylzinc bromide
- 2-Thiazolylzinc bromide
Each of these compounds has unique properties and reactivities, but this compound is particularly notable for its use in the synthesis of heteroaryl compounds and its applications in the production of advanced materials .
Propiedades
Fórmula molecular |
C4H3BrSZn |
|---|---|
Peso molecular |
228.4 g/mol |
Nombre IUPAC |
zinc;2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
Clave InChI |
KRDONBTWAGIZME-UHFFFAOYSA-M |
SMILES canónico |
C1=CS[C-]=C1.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B8775618.png)




![2-Isopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8775663.png)


